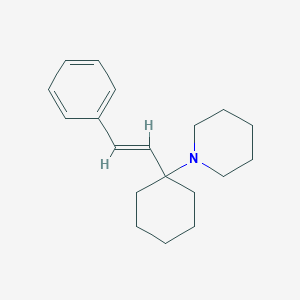
1-(1-Styrylcyclohexyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Styrylcyclohexyl)piperidine, also known as SCP or AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic and has been used in scientific research for its ability to bind to the mu-opioid receptor. However, due to its potential for abuse and lack of safety data, it has been classified as a Schedule I controlled substance in the United States since 2016.
Wirkmechanismus
1-(1-Styrylcyclohexyl)piperidine acts as a mu-opioid receptor agonist, binding to the receptor and producing analgesia. It also has some affinity for the delta-opioid receptor and kappa-opioid receptor, but to a lesser extent. The activation of mu-opioid receptors leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals.
Biochemische Und Physiologische Effekte
1-(1-Styrylcyclohexyl)piperidine produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also has the potential to produce euphoria, which can lead to its abuse. 1-(1-Styrylcyclohexyl)piperidine has been shown to have a longer duration of action than other opioids, which may contribute to its potential for abuse.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Styrylcyclohexyl)piperidine has several advantages for use in lab experiments, including its high affinity for the mu-opioid receptor and its ability to produce analgesia. However, its potential for abuse and lack of safety data may limit its use in certain experiments. Researchers must take precautions to ensure the safe handling and storage of 1-(1-Styrylcyclohexyl)piperidine.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(1-Styrylcyclohexyl)piperidine. One area of interest is the development of novel opioid receptor agonists that have reduced potential for abuse and fewer side effects. Another area of research is the investigation of the role of the mu-opioid receptor in pain management and the development of new treatments for chronic pain. Finally, research on 1-(1-Styrylcyclohexyl)piperidine and other opioids may lead to a better understanding of the mechanisms of addiction and potential treatments for opioid addiction.
Synthesemethoden
The synthesis of 1-(1-Styrylcyclohexyl)piperidine involves several steps, including the reaction of cyclohexanone with benzylmagnesium chloride to form 1-phenylcyclohexanol. This is then reacted with piperidine and paraformaldehyde to form the final product, 1-(1-Styrylcyclohexyl)piperidine. The yield of 1-(1-Styrylcyclohexyl)piperidine can be improved by using alternative reagents and optimizing reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(1-Styrylcyclohexyl)piperidine has been used in scientific research to study the mu-opioid receptor and its role in pain management. Studies have shown that 1-(1-Styrylcyclohexyl)piperidine has high affinity for the mu-opioid receptor and can produce analgesia in animal models. 1-(1-Styrylcyclohexyl)piperidine has also been used to study the effects of opioid receptor agonists on the central nervous system and to investigate potential treatments for opioid addiction.
Eigenschaften
CAS-Nummer |
14228-24-1 |
|---|---|
Produktname |
1-(1-Styrylcyclohexyl)piperidine |
Molekularformel |
C19H27N |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
1-[1-[(E)-2-phenylethenyl]cyclohexyl]piperidine |
InChI |
InChI=1S/C19H27N/c1-4-10-18(11-5-1)12-15-19(13-6-2-7-14-19)20-16-8-3-9-17-20/h1,4-5,10-12,15H,2-3,6-9,13-14,16-17H2/b15-12+ |
InChI-Schlüssel |
ZNRHDHNHIHFNLI-NTCAYCPXSA-N |
Isomerische SMILES |
C1CCC(CC1)(/C=C/C2=CC=CC=C2)N3CCCCC3 |
SMILES |
C1CCC(CC1)(C=CC2=CC=CC=C2)N3CCCCC3 |
Kanonische SMILES |
C1CCC(CC1)(C=CC2=CC=CC=C2)N3CCCCC3 |
Synonyme |
1-(1-Styrylcyclohexyl)piperidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



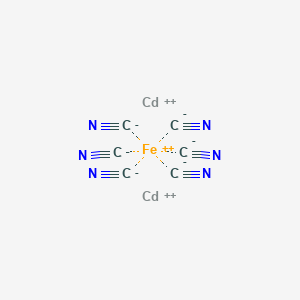
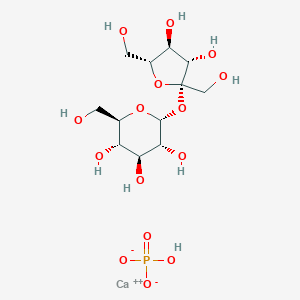
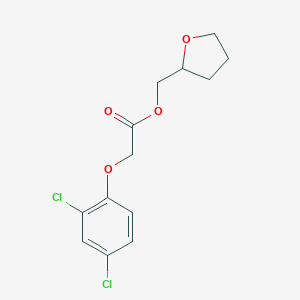
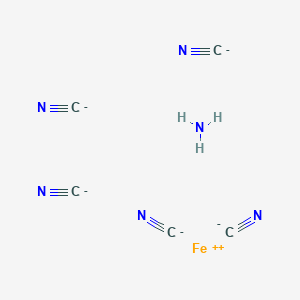
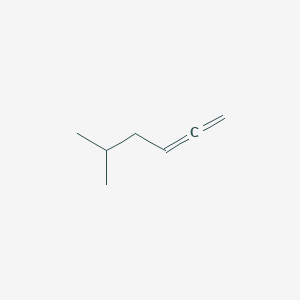
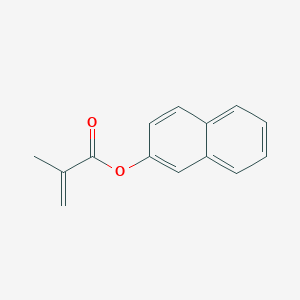

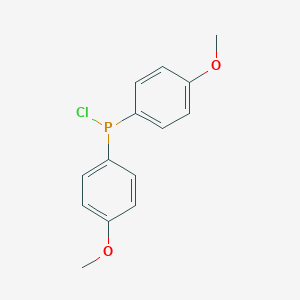
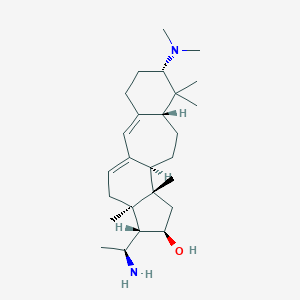
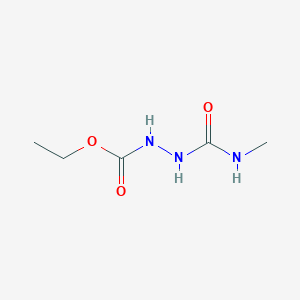
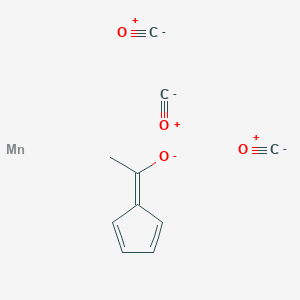
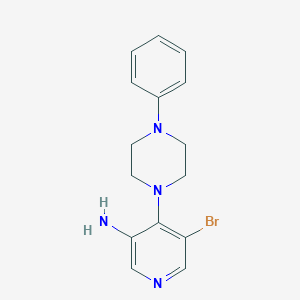
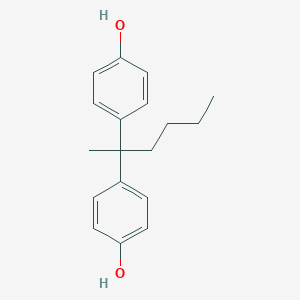
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)